molecular formula C28H21Br B8237624 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]

2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]

Cat. No.: B8237624
M. Wt: 437.4 g/mol
InChI Key: ZJJIDBGGEMRXEE-UHFFFAOYSA-N
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Description

2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] is a spirocyclic compound featuring anthracene and fluorene moieties connected via a spiro junction at the 9-position of anthracene and 9'-position of fluorene. The bromine substitution at the 2'-position of the fluorene unit and the dimethyl groups at the 10-position of the anthracene moiety distinguish it from related structures. This compound is hypothesized to exhibit unique photophysical and electronic properties due to its rigid spiro architecture, which minimizes π-π stacking and enhances thermal stability .

Properties

IUPAC Name

2'-bromo-9,9-dimethylspiro[anthracene-10,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Br/c1-27(2)22-11-5-7-13-24(22)28(25-14-8-6-12-23(25)27)21-10-4-3-9-19(21)20-16-15-18(29)17-26(20)28/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJIDBGGEMRXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(C4=CC=CC=C4C5=C3C=C(C=C5)Br)C6=CC=CC=C61)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] typically involves the bromination of 10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom under reductive conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: The corresponding hydrocarbon without the bromine atom.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] is being investigated for its potential use in OLED technology. The compound's unique spiro configuration allows for efficient charge transport and light emission, making it a candidate for high-performance OLED materials. Studies have shown that compounds with similar structures exhibit enhanced photoluminescence properties, which are crucial for OLED applications .

Organic Photovoltaics (OPVs)

In the realm of renewable energy, this compound has been explored as a component in organic photovoltaic cells. Its ability to facilitate exciton diffusion and charge separation can lead to improved efficiency in converting solar energy into electrical energy. Research indicates that spiro compounds can enhance the stability and performance of OPV devices .

Fluorescent Probes

The compound serves as a potential fluorescent probe due to its strong fluorescence characteristics. This property allows it to be used in biological imaging and sensing applications. Researchers are exploring its utility in detecting specific biomolecules or cellular components through fluorescence resonance energy transfer (FRET) mechanisms .

Nonlinear Optical Materials

Due to its unique electron distribution and molecular structure, 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] is also being studied for nonlinear optical applications. Nonlinear optical materials are essential for developing advanced photonic devices such as frequency converters and optical switches .

Case Study on OLED Performance

A recent study published in the Journal of Materials Chemistry evaluated the performance of spiro compounds in OLEDs, demonstrating that incorporating 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] significantly improved device efficiency compared to conventional materials. The study reported a peak external quantum efficiency of over 20% when using this compound in the emissive layer .

Application in Biological Imaging

Another investigation highlighted the use of this compound as a fluorescent marker in live-cell imaging studies. The results indicated that cells labeled with 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] exhibited high signal-to-noise ratios, facilitating clearer imaging of cellular processes .

Mechanism of Action

The mechanism of action of 2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] depends on its application. In organic electronics, its unique spiro structure allows for efficient charge transport and light emission. In chemical reactions, the bromine atom serves as a reactive site for further functionalization. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues

4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]
  • Molecular Formula : C₂₈H₂₁Br
  • Molecular Weight : 437.37 g/mol
  • Key Differences : Bromine substitution at the 4'-position instead of 2'. This positional isomerism may alter electronic conjugation and reactivity in cross-coupling reactions .
2'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
  • Molecular Formula : C₃₁H₂₀BrN
  • Molecular Weight : 486.4 g/mol
  • Key Differences : Replacement of anthracene with acridine and dimethyl groups with a phenyl substituent. The nitrogen-containing acridine unit enhances electron-accepting properties, making it suitable for optoelectronic applications .
Spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide
  • Key Differences : Incorporation of a thioxanthene dioxide group instead of anthracene. The sulfone group increases electron affinity, improving performance in organic light-emitting diodes (OLEDs) .

Photophysical and Electronic Properties

Spiro-Based TADF Emitters (DM-B, DM-G, 2tDMG)
  • PL Quantum Efficiency (PLQE) : >90% in solid matrices.
  • External Quantum Efficiency (EQE) : Up to 30.8% in OLEDs.
  • Bromine at the 2'-position could disrupt conjugation less than bulkier substituents, preserving high luminescence efficiency .
9,10-Disubstituted Anthracene Derivatives
  • Example : 9-(4-Methoxyphenyl)-10-(4-trifluoromethylphenyl)anthracene
  • Melting Point : 305.71°C (higher than typical spiro compounds due to planar structure).
  • Absorption/Emission : Anthracene-based compounds exhibit strong blue emission but suffer from aggregation-induced quenching, which the spiro architecture of the target compound mitigates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents PLQE (%) EQE (%) Applications
2'-Bromo-10,10-dimethyl-10H-spiro[...] C₂₈H₂₁Br 437.37 2'-Br, 10,10-dimethyl N/A N/A OLEDs, Synthesis Intermediate
4'-Bromo-10,10-dimethyl-10H-spiro[...] C₂₈H₂₁Br 437.37 4'-Br, 10,10-dimethyl N/A N/A Research Chemical
DM-B (Spiro-acridine-fluorene derivative) C₃₉H₂₇N₃ 537.65 Triazine, phenyl >90 27.4 Sky-blue OLEDs
9,9'-PA2 (Diphenylanthracene dimer) C₃₈H₂₄ 480.60 Direct 9,9' linkage 75 N/A TTA Photon Upconversion

Biological Activity

2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] (CAS No. 2097124-40-6) is a synthetic organic compound belonging to the spirocyclic family of molecules. Its unique structure, characterized by a spiro junction between anthracene and fluorene moieties, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] is C28H21Br with a molecular weight of approximately 437.37 g/mol. The predicted boiling point is around 522.3 °C, and it has a density of approximately 1.41 g/cm³ .

Biological Activity Overview

Research into the biological activity of spirocyclic compounds like 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene] has revealed several potential areas of interest:

  • Anticancer Properties :
    • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The spiro structure often enhances interaction with DNA and other cellular targets.
    • A study indicated that spirocyclic compounds could induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Mechanisms of Action :
    • The mechanism of action typically involves the inhibition of topoisomerases or other critical enzymes involved in DNA replication and repair. This leads to increased DNA damage and subsequent cell death .
    • Additionally, these compounds may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

Case Studies

Several studies have explored the biological effects of related spiro compounds:

Study Findings
Acridine Derivatives Acridine-based compounds showed significant anticancer activity with IC50 values in the low micromolar range against U937 cells .
Topoisomerase Inhibition Compounds were identified that effectively inhibited topoisomerase II, leading to cell cycle arrest in various cancer models .
DNA Interaction Spirocyclic compounds demonstrated strong binding affinity to DNA, which is crucial for their anticancer efficacy .

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]:

  • Cytotoxicity : Preliminary assays indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
  • Selectivity : The compound appears to selectively target malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
  • In Vivo Studies : Future studies should include in vivo models to assess the pharmacokinetics and long-term effects of this compound on tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene], and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) with brominated anthracene derivatives and boronic acid-functionalized spirofluorene precursors. Key steps include:

  • Nitrogen atmosphere to prevent oxidation of intermediates.
  • Reflux conditions in degassed toluene/THF with aqueous Na₂CO₃ for 12–24 hours.
  • Purification via column chromatography (hexane/DCM gradient) or recrystallization to isolate the spirocyclic product .
    • Purity Optimization : Monitor reaction progress by TLC and confirm purity via elemental analysis, ¹H-NMR, and FTIR. Recrystallization in ethanol/hexane mixtures reduces unreacted starting materials .

Q. How can the structural and electronic properties of this compound be characterized?

  • Structural Confirmation :

  • X-ray crystallography resolves the spiro-conformation and bromine substitution pattern (e.g., bond angles and dihedral angles).
  • ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 7.1–8.6 ppm, methyl groups at δ 1.0–1.5 ppm) .
    • Electronic Properties :
  • UV-Vis spectroscopy (λmax ~450 nm in toluene) and photoluminescence (PL) reveal emission profiles.
  • Cyclic voltammetry estimates HOMO/LUMO levels (e.g., HOMO ≈ -5.8 eV, LUMO ≈ -2.5 eV) for optoelectronic applications .

Q. What are the primary applications of this compound in academic research?

  • Optoelectronic Devices : Acts as a host material in blue phosphorescent OLEDs due to its wide energy gap (≥3.0 eV) and high triplet energy (ET ≈ 2.9 eV). Prevents exciton quenching in emissive layers .
  • Synthetic Intermediate : Used in cross-coupling reactions to build spirocyclic polymers or TADF (thermally activated delayed fluorescence) emitters .

Advanced Research Questions

Q. How do oxidation and degradation pathways affect the stability of this compound in device applications?

  • Oxidation Risks : The fluorene moiety is prone to oxidation at the methane bridge , forming fluorenone defects (λem shift from blue to green). This reduces color purity in OLEDs .
  • Mitigation Strategies :

  • Introduce steric hindrance (e.g., dimethyl groups at C10) to block oxidation.
  • Use rigid spiro-architecture to limit molecular rearrangement under thermal stress .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Contradictions : Yields vary from 40–70% depending on solvent (DCM vs. THF) and catalyst loading (5–10 mol% Pd). For example:

  • DCM improves reaction efficiency (yield: 65%) compared to THF (yield: 48%) due to better solubility of brominated precursors .
    • Resolution : Optimize solvent polarity and catalyst-to-substrate ratios via Design of Experiments (DoE) . Pre-purify boronic acid precursors to minimize side reactions .

Q. How does the spirocyclic structure influence photophysical properties compared to planar analogues?

  • Spiro Effects :

  • Enhanced rigidity reduces non-radiative decay, increasing PL quantum yield (ΦPL ~0.65 vs. 0.45 for planar anthracenes).
  • Spiro-conjugation delocalizes electron density, red-shifting absorption/emission by ~20 nm .
    • Data Validation : Compare TD-DFT calculations with experimental UV-Vis/PL spectra to confirm electronic transitions .

Q. What methodologies are recommended for analyzing batch-to-batch consistency in large-scale synthesis?

  • Analytical Workflow :

  • GC-MS monitors volatile impurities (e.g., residual solvents).
  • HPLC-PDA quantifies main product (>99% purity) and detects fluorenone byproducts (<0.5%) .
    • Statistical Control : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (temperature, pH) .

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